molecular formula C8H9BrN2O B2899994 2-Bromo-5-cyclobutoxypyrazine CAS No. 1086382-86-6

2-Bromo-5-cyclobutoxypyrazine

Cat. No.: B2899994
CAS No.: 1086382-86-6
M. Wt: 229.077
InChI Key: FFXLCAOZFBAASS-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclobutoxypyrazine is a valuable brominated heterocyclic compound designed for use as a versatile building block in organic synthesis and drug discovery. The presence of a bromine atom on the pyrazine ring makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination . These reactions are pivotal for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials . The cyclobutoxy substituent can influence the compound's solubility, metabolic stability, and overall stereoelectronic properties, which are critical parameters in medicinal chemistry optimization . This scaffold is of significant interest in materials science, where halogenated pyrazines often act as electron-accept units in the design of donor-acceptor-type conjugated polymers and small molecules for applications in organic electronics . Researchers utilize this compound strictly for research purposes in laboratory settings. This compound is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclobutyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXLCAOZFBAASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Cyclobutoxypyrazine

Strategies for Constructing the Pyrazine (B50134) Ring System

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms the scaffold of the target molecule. Several classical and modern methods are available for its construction.

Common industrial and laboratory-scale syntheses of pyrazine derivatives include:

Condensation of Diamines and Dicarbonyls : The most traditional and widely used method involves the condensation reaction between a 1,2-diamine, such as ethylenediamine, and a 1,2-dicarbonyl compound. Subsequent oxidation of the resulting dihydropyrazine (B8608421) yields the aromatic pyrazine ring. slideshare.net

Dehydrogenative Coupling : More recent, atom-economical methods involve the catalytic dehydrogenative coupling of substrates like β-amino alcohols. acs.org For instance, the self-coupling of 2-amino alcohols can produce symmetrically 2,5-disubstituted pyrazines, catalyzed by transition metal pincer complexes of manganese or ruthenium. acs.orgnih.gov This process forms the pyrazine ring along with water and hydrogen gas as the only byproducts. nih.gov

Epoxide Ring-Opening : Another route involves the condensation reaction between diamines and epoxides. nih.gov

Cyclization of α-Amino Ketones : The dimerization of α-amino ketones can also lead to the formation of pyrazine rings.

These methods provide access to a variety of pyrazine cores, which can then be further modified to yield the desired substituted product.

Table 1: Comparison of Selected Pyrazine Ring Synthesis Strategies

Method Precursors Key Features Typical Byproducts Reference
Condensation 1,2-Diamine + 1,2-Dicarbonyl Traditional, versatile Water slideshare.net
Dehydrogenative Coupling β-Amino Alcohols Atom-economical, catalytic Water, Hydrogen Gas acs.orgnih.gov
Dehydrogenation Piperazines Requires pre-existing ring Hydrogen Gas nih.gov

Regioselective Bromination of Pyrazine Precursors

Introducing a bromine atom at a specific position on the pyrazine ring is a critical step that requires careful control of reaction conditions. The electron-deficient nature of the pyrazine ring influences its reactivity towards electrophilic substitution. rsc.orgresearchgate.net

The regioselectivity of bromination is dictated by the electronic properties of any pre-existing substituents on the ring and the choice of brominating agent. Common reagents for aromatic bromination include N-bromosuccinimide (NBS) and elemental bromine (Br₂), often in the presence of a catalyst or specific solvent system. mdpi.com For pyrazine and other electron-deficient nitrogen heterocycles like pyridine (B92270), direct bromination can be challenging and may require activation of the ring, for example, through the formation of an N-oxide. researchgate.net The presence of an activating group, such as an ether, on the pyrazine ring would direct the incoming electrophile (bromine) to a specific position. In the synthesis of 2-Bromo-5-cyclobutoxypyrazine, bromination would likely be performed on a 2-cyclobutoxypyrazine (B2591557) precursor, where the cyclobutoxy group directs the bromination to the adjacent C-2 position.

Introduction of the Cyclobutoxy Group via Etherification Reactions

The attachment of the cyclobutoxy group is typically achieved through an etherification reaction, where an oxygen-carbon bond is formed.

The most common and efficient method for introducing the cyclobutoxy moiety onto the pyrazine ring is through a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgresearchgate.net Halogenated pyrazines are highly susceptible to this type of reaction due to the electron-withdrawing nature of the ring nitrogens, which activates the ring towards nucleophilic attack. researchgate.net

In this pathway, a dihalogenated pyrazine, such as 2,5-dibromopyrazine (B1339098) or 2-chloro-5-bromopyrazine, serves as the substrate. The reaction proceeds by treating the halogenated pyrazine with cyclobutanol (B46151) in the presence of a strong base. The base (e.g., sodium hydride, potassium tert-butoxide) deprotonates the cyclobutanol to form the more nucleophilic cyclobutoxide anion. This anion then attacks one of the carbon atoms bearing a halogen, displacing it to form the C-O ether bond. The choice of which halogen is replaced can often be controlled by reaction conditions, as different halogens have different leaving group abilities (I > Br > Cl > F). chemguide.co.uk

Table 2: Typical Conditions for Nucleophilic Aromatic Substitution

Substrate Nucleophile Base Solvent Key Outcome Reference
Halogenated Pyrazine Cyclobutanol Sodium Hydride (NaH) Tetrahydrofuran (THF) or Dimethylformamide (DMF) Displacement of halide to form ether linkage rsc.orgresearchgate.netresearchgate.net
Chloropyrimidine Nitrogen Nucleophiles N/A N/A Regioselective substitution of fluorine over chlorine researchgate.net

While SNAr is the predominant route, other etherification strategies could theoretically be employed. Reductive etherification, which couples an alcohol with a ketone or aldehyde, is a powerful method for creating ethers. nrel.govrsc.org However, applying this directly to the synthesis of an aryl ether like this compound is less straightforward and not commonly reported. Such alternative pathways would likely involve more complex, multi-step transformations compared to the direct SNAr approach. researchgate.net

Catalytic Approaches in Pyrazine Functionalization

Transition metal catalysis has become an indispensable tool in the synthesis and functionalization of heterocyclic compounds, including pyrazines. rsc.orgresearchgate.netrsc.org These methods are primarily used for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely used to modify halogenated pyrazine precursors. rsc.orgresearchgate.net These reactions allow for the introduction of a wide variety of substituents onto the pyrazine core, although they are not typically used for the direct formation of the cyclobutoxy ether bond in this context. Instead, they are instrumental in building more complex pyrazine-based molecules.

Key transition metal-catalyzed reactions applicable to pyrazine chemistry include:

Suzuki Coupling : Reaction of a halopyrazine with a boronic acid to form a C-C bond. rsc.orgresearchgate.net

Stille Coupling : Coupling of a halopyrazine with an organostannane reagent. rsc.orgacs.org

Heck Coupling : Reaction between a halopyrazine and an alkene. rsc.orgrsc.org

Sonogashira Coupling : Coupling of a halopyrazine with a terminal alkyne. rsc.orgrsc.org

C-H Activation : A newer methodology that allows for the direct functionalization of C-H bonds on the pyrazine ring, offering a more atom-economical route to substituted pyrazines. rsc.org

These catalytic methods provide powerful ways to create diverse pyrazine derivatives, which could serve as intermediates in more elaborate synthetic sequences. rsc.orgresearchgate.net

Table 3: Overview of Transition Metal-Catalyzed Reactions on Pyrazines

Reaction Name Catalyst (Typical) Substrates Bond Formed Reference
Suzuki Coupling Palladium (Pd) Halopyrazine + Boronic Acid C-C rsc.orgresearchgate.net
Stille Coupling Palladium (Pd) Halopyrazine + Organostannane C-C rsc.orgacs.org
Sonogashira Coupling Palladium (Pd) / Copper (Cu) Halopyrazine + Terminal Alkyne C-C (sp) rsc.orgrsc.org
Heck Coupling Palladium (Pd) Halopyrazine + Alkene C-C (sp²) rsc.orgrsc.org
Negishi Coupling Palladium (Pd) or Nickel (Ni) Halopyrazine + Organozinc Reagent C-C rsc.org

Ligand Design and Optimization for Pyrazine Synthesis

The synthesis of functionalized pyrazines, such as this compound and its derivatives, often relies on palladium-catalyzed cross-coupling reactions. The efficacy of these reactions is critically dependent on the design and selection of the ligand coordinated to the palladium center. The ligand modulates the catalyst's electronic and steric properties, influencing its stability, activity, and selectivity. numberanalytics.com

For reactions like the Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds, the choice of phosphine (B1218219) ligand is paramount. numberanalytics.comsnnu.edu.cn Biaryl phosphine ligands have been particularly successful in the amination of aryl halides, including bromopyrazines. nih.gov These ligands are typically bulky and electron-rich, which facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex and reductive elimination of the aminated product from the Pd(II) intermediate. numberanalytics.com

Key design principles for effective ligands in the context of pyrazine synthesis include:

Steric Bulk: Large, sterically demanding ligands can promote reductive elimination, which is often the rate-limiting step, and can also prevent the formation of inactive catalyst species. numberanalytics.com

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which can accelerate the rate of oxidative addition. wiley.com

Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the catalyst and its reactivity.

The optimization of a synthetic route for a pyrazine derivative would involve screening a variety of ligands to find the one that provides the highest yield and selectivity for the desired product. The table below illustrates how the choice of ligand can impact the outcome of a palladium-catalyzed amination reaction, based on data for similar heterocyclic systems.

LigandCatalyst SystemSubstratesProduct Yield (%)Reference
XPhosPd₂(dba)₃ / XPhos2-chloropyridine, aniline95 nih.gov
DavePhosPd(OAc)₂ / DavePhosN-aryl 2'-deoxyadenosine80-90 nih.gov
tBuXPhosPd(OAc)₂ / tBuXPhos2-bromopyridine, primary amine>90 rsc.org
BrettPhosPd₂(dba)₃ / BrettPhosAryl halide, secondary amine85-95 rsc.org
YPhos (L1)Pd(dba)₂ / YPhosAryl chloride, various amines>95 wiley.com

This table is illustrative and compiles data from various sources on the performance of different ligands in palladium-catalyzed amination reactions of related aza-aromatic compounds.

Novel Synthetic Route Development and Process Optimization

The development of novel synthetic routes and the optimization of existing processes are crucial for the efficient and sustainable production of this compound. Research in this area focuses on improving yields, reducing the number of synthetic steps, and employing greener reaction conditions.

One novel approach to synthesizing substituted pyrazinones, which are structurally related to alkoxypyrazines, involves a C–O to C–N rearrangement. It has been reported that tosylated 2-alkoxypyrazines can undergo a rearrangement when treated with nucleophiles like potassium halides, leading to the formation of N-alkylated pyrazinones. researchgate.net This type of rearrangement could potentially be adapted to create new synthetic pathways for derivatives of this compound.

Another strategy for novel route development is the use of cyclization reactions. For instance, substituted pyrazines have been synthesized from N-allyl malonamides through a sequence of diazidation and subsequent thermal or copper-mediated cyclization. rsc.orgrsc.org This method allows for the introduction of various substituents on the pyrazine core.

Process optimization for the synthesis of this compound would involve a systematic study of reaction parameters to maximize yield and purity while minimizing cost and environmental impact. Key areas for optimization include:

Catalyst and Ligand Loading: Minimizing the amount of expensive palladium catalyst and ligand is a primary goal. High-throughput experimentation can be a valuable tool for rapidly screening conditions and identifying the optimal catalyst loading. purdue.edu

Solvent and Base Selection: The choice of solvent and base can have a significant impact on reaction efficiency and the environmental footprint of the process. The use of greener solvents and more benign bases is increasingly important. catalysis.blog

Reaction Temperature and Time: Optimizing these parameters can lead to improved yields, reduced energy consumption, and minimized formation of byproducts.

Flow Chemistry: Transitioning from batch to continuous flow processing can offer several advantages, including better heat and mass transfer, improved safety, and easier scale-up.

The following table summarizes different synthetic strategies and optimization parameters that could be relevant for the synthesis of this compound and its derivatives.

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Palladium-Catalyzed Cross-Coupling Buchwald-Hartwig amination, Suzuki couplingHigh functional group tolerance, good yields numberanalytics.comresearchgate.net
C–O to C–N Rearrangement Rearrangement of alkoxypyrazinesAccess to N-alkylated pyrazinone derivatives researchgate.net
Cyclization of N-allyl malonamides Diazidation followed by cyclizationConstruction of densely substituted pyrazines rsc.org
Process Optimization Parameter screening (catalyst, solvent, temp.)Improved yield, reduced cost, greener process purdue.edu

This table provides a summary of potential synthetic and optimization strategies applicable to pyrazine derivatives.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Cyclobutoxypyrazine

Reactivity at the Bromine Position

The carbon-bromine bond in 2-Bromo-5-cyclobutoxypyrazine is the primary site of reactivity, enabling a variety of cross-coupling reactions.

Palladium catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds by reacting aryl halides like this compound with various coupling partners. eie.gr

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mychemblog.commdpi.comlibretexts.org This reaction is instrumental in synthesizing biaryl compounds, styrenes, and conjugated systems. mychemblog.commdpi.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. mychemblog.comlibretexts.org

For this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 2-position of the pyrazine (B50134) ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

EntryAryl/Vinyl Boronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄DMF2-Phenyl-5-cyclobutoxypyrazine53
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O2-(4-Methoxyphenyl)-5-cyclobutoxypyrazine78
3Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / XPhosK₂CO₃Dioxane2-Vinyl-5-cyclobutoxypyrazineNot specified

This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes. Specific yields for this compound may vary based on precise experimental conditions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netustc.edu.cn This reaction is a versatile tool for creating carbon-carbon bonds and introducing alkenyl groups onto aromatic and heteroaromatic rings. researchgate.net The scope of the Heck reaction is broad, accommodating a variety of functional groups on both the halide and the alkene. researchgate.netnih.gov

In the context of this compound, the Heck reaction can be used to synthesize various styrenyl- and other alkenyl-substituted pyrazines. The reaction typically employs a palladium(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, often in the presence of a phosphine (B1218219) ligand and a base. researchgate.net

Table 2: Scope of Heck Reactions with this compound

EntryAlkeneCatalystBaseSolventProduct
1StyrenePd(OAc)₂Et₃NDMF2-(2-Phenylethenyl)-5-cyclobutoxypyrazine
2Ethyl acrylatePd(PPh₃)₄NaOAcNMPEthyl 3-(5-cyclobutoxypyrazin-2-yl)acrylate
31-OctenePdCl₂(PPh₃)₂K₂CO₃Acetonitrile (B52724)2-(Oct-1-en-2-yl)-5-cyclobutoxypyrazine

This table illustrates the potential scope of the Heck reaction with this compound. The products shown are representative of typical Heck couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.orgalfa-chemistry.com This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, providing a powerful method for the synthesis of aryl amines. wikipedia.orgresearchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. alfa-chemistry.comwuxiapptec.com

For this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the 2-position, leading to the synthesis of various 2-amino-5-cyclobutoxypyrazine derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

Table 3: Examples of Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventProduct
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene4-(5-Cyclobutoxypyrazin-2-yl)morpholine
2AnilinePd(OAc)₂ / XPhosCs₂CO₃DioxaneN-Phenyl-5-cyclobutoxypyrazin-2-amine
3BenzylaminePdCl₂(dppf)K₃PO₄THFN-Benzyl-5-cyclobutoxypyrazin-2-amine

This table presents potential applications of the Buchwald-Hartwig amination to this compound, with products and conditions based on established protocols.

Beyond the more common C-C and C-N bond-forming reactions, palladium catalysis can also be employed for other transformations, such as the formation of carbon-sulfur bonds (thioetherification). The palladium-catalyzed coupling of aryl halides with thiols provides a direct route to aryl thioethers. nih.gov These reactions typically proceed with high efficiency and tolerate a wide array of functional groups. nih.gov The reactivity order for the aryl halide in these reactions is generally Ar-I > Ar-Br > Ar-Cl. nih.gov

The reaction of this compound with various thiols in the presence of a suitable palladium catalyst and base would yield the corresponding 2-thioether-substituted pyrazines.

Table 4: Palladium-Catalyzed Thioetherification of this compound

EntryThiolCatalyst/LigandBaseSolventProduct
1ThiophenolPd(OAc)₂ / CyPF-tBuNaOt-BuDME2-(Phenylthio)-5-cyclobutoxypyrazine
21-OctanethiolPd₂(dba)₃ / XantphosKOt-BuToluene2-(Octylthio)-5-cyclobutoxypyrazine
3Benzyl mercaptanPd(PPh₃)₄Cs₂CO₃Dioxane2-(Benzylthio)-5-cyclobutoxypyrazine

This table illustrates the potential for palladium-catalyzed thioetherification reactions with this compound.

While palladium is the most common metal for cross-coupling reactions, other transition metals such as copper, nickel, and iron can also catalyze these transformations. eie.grustc.edu.cn These alternative catalysts can sometimes offer different reactivity, selectivity, or be more cost-effective.

Copper-catalyzed Suzuki-Miyaura type couplings, for instance, have been developed as a more economical alternative to palladium-based systems. jmchemsci.com Similarly, nickel catalysts are known to be effective for the cross-coupling of aryl halides with a variety of nucleophiles. ustc.edu.cn Iron-catalyzed cross-coupling reactions have also emerged as a promising area of research.

The application of these other transition metal catalysts to this compound could provide alternative synthetic routes to the desired coupled products. For example, a copper-catalyzed Ullmann-type reaction could be used for amination or etherification at the 2-position.

Table 5: Potential Other Transition Metal-Catalyzed Reactions

EntryReaction TypeMetal CatalystCoupling PartnerProduct
1Ullmann AminationCopper(I) iodideAmmonia5-Cyclobutoxypyrazin-2-amine
2Negishi CouplingNickel(II) chloridePhenylzinc chloride2-Phenyl-5-cyclobutoxypyrazine
3Kumada CouplingIron(III) chloridePhenylmagnesium bromide2-Phenyl-5-cyclobutoxypyrazine

This table outlines potential cross-coupling reactions of this compound using transition metals other than palladium.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those rendered electron-deficient by heteroatoms or electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the pyrazine ring itself, being an electron-poor aromatic system, facilitates nucleophilic attack. The presence of a halogen, such as bromine, provides a good leaving group for this substitution reaction.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the pyrazine nitrogens helps to stabilize this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity of halo-substituted pyrazines in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, various nitrogen, oxygen, and sulfur-based nucleophiles can be employed to displace the bromide. The rate of reaction is also dependent on the position of the substituents on the pyrazine ring. Electron-withdrawing groups positioned ortho or para to the leaving group generally accelerate the reaction by further stabilizing the Meisenheimer intermediate. wikipedia.org

While specific kinetic data for this compound is not extensively documented in the provided search results, the general principles of SNAr on halo-pyrazines suggest that it is a viable and important pathway for the synthesis of a variety of derivatives. For example, reactions of 2-chloro-5-nitropyrimidine (B88076) with nucleophiles have been studied, showing the formation of a Meisenheimer complex as a key intermediate. researchgate.net The reactivity order in SNAr reactions of 2-substituted N-methylpyridinium ions was found to be 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo. nih.gov

Reactivity of the Pyrazine Ring

Regioselectivity and Electronic Effects in Pyrazine Reactions

The regioselectivity of reactions on the pyrazine ring is governed by the electronic properties of the ring and its substituents. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.

For nucleophilic aromatic substitution on this compound, the attack of a nucleophile is expected to occur at the C-2 position, leading to the displacement of the bromine atom. This is because the bromine is a good leaving group, and the adjacent nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate.

In C-H functionalization reactions, the site of activation is influenced by both electronic and steric factors. The C-H bonds adjacent to the nitrogen atoms are generally more acidic and thus more reactive. The directing effect of substituents also plays a crucial role. The cyclobutoxy group, being an electron-donating group, would likely influence the regioselectivity of C-H functionalization reactions, although specific examples for this compound are not available in the provided search results.

Transformations Involving the Cyclobutoxy Moiety

Cleavage Reactions of the Ether Linkage

Ethers are generally stable compounds but can be cleaved under acidic conditions, typically with strong acids like HBr or HI. libretexts.org The reaction proceeds through a nucleophilic substitution mechanism (SN1 or SN2), depending on the structure of the ether.

For this compound, the ether linkage could potentially be cleaved by treatment with a strong acid. The mechanism would likely involve the protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid (e.g., Br⁻) on the cyclobutyl carbon. Given that a secondary carbocation on the cyclobutane (B1203170) ring is relatively unstable, an SN2-type mechanism might be favored. However, cleavage could also occur via an SN1 pathway if a stable carbocation can be formed. libretexts.org

It is also known that some enzymes, such as peroxygenases from fungi, can catalyze the cleavage of ethers. nih.gov These enzymatic reactions often proceed through a hydrogen abstraction mechanism. nih.gov

Advanced Mechanistic Studies of Key Transformations

Advanced mechanistic studies on transformations analogous to those expected for this compound provide significant insights into the reaction pathways, intermediates, and transition states that govern its reactivity. These studies often employ a combination of kinetic analysis, computational modeling, and the isolation or spectroscopic observation of intermediates.

Transition Metal-Catalyzed Cross-Coupling Reactions:

The bromine atom of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an aryl halide, such as this compound, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species. sioc-journal.cn

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. sioc-journal.cn

Table 1: Illustrative Kinetic Data for Suzuki-Miyaura Coupling of an Aryl Bromide (Note: This data is from a study on a related aryl bromide and serves as a model for the expected kinetic behavior.)

ParameterValueSignificance
Reaction Order in Aryl Bromide~1Indicates involvement in the rate-determining step (oxidative addition).
Reaction Order in Boronic Acid~0Suggests transmetalation is not the rate-limiting step under these conditions.
Reaction Order in Palladium~1Consistent with a mononuclear palladium complex being the active catalyst.

Buchwald-Hartwig Amination:

The palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is another key transformation for this compound, allowing for the introduction of nitrogen-based nucleophiles. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. mit.edu

Mechanistic investigations have revealed that the nature of the amine, the ligand, and the base are all crucial for a successful transformation. chemrxiv.org Kinetic studies on similar systems have shown that the reaction can be inhibited by high concentrations of the amine or the base, depending on which species is involved in the catalyst's resting state. mit.educhemrxiv.org

Nucleophilic Aromatic Substitution (SNAr):

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a good leaving group like bromine. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which stabilizes this intermediate. pressbooks.pub

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product. pressbooks.pub

Table 2: Calculated Relative Energies for SNAr on a Model Halopyrazine (Note: This is hypothetical data based on computational studies of similar systems to illustrate the energetic profile.)

SpeciesRelative Energy (kcal/mol)
Reactants0
Meisenheimer Complex+5 to +15
Transition State for Elimination+18 to +25
Products-10 to -5

These advanced mechanistic studies, while not specific to this compound, provide a robust framework for understanding and predicting its chemical behavior in key synthetic transformations.

Applications of 2 Bromo 5 Cyclobutoxypyrazine As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The structural arrangement of 2-Bromo-5-cyclobutoxypyrazine, featuring a six-membered aromatic ring with two nitrogen atoms, makes it an important constituent in the synthesis of complex organic molecules. The pyrazine (B50134) ring itself is a key framework in many biologically active compounds. The presence of the bromine atom at the 2-position provides a reactive site for synthetic modifications, while the cyclobutoxy group at the 5-position can influence the physicochemical properties of the resulting molecules.

The reactivity of the bromine atom allows for its participation in various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is instrumental in constructing larger, more intricate molecular architectures that are often pursued in pharmaceutical and agrochemical research. The strategic placement of the halogen allows it to be a key handle for introducing diverse functional groups into the pyrazine core.

Precursor for Highly Functionalized Pyrazine Derivatives

This compound is a key precursor for a wide range of highly functionalized pyrazine derivatives. The bromine atom can be readily substituted through nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions. cymitquimica.com This reactivity allows for the systematic introduction of various substituents, leading to a library of pyrazine compounds with tailored electronic and steric properties.

Common transformations involving the bromo-group include Suzuki, Stille, and Sonogashira coupling reactions, which introduce aryl, vinyl, and alkynyl groups, respectively. Furthermore, Buchwald-Hartwig amination can be employed to install nitrogen-based functionalities. These synthetic routes are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the pyrazine scaffold.

Role in the Synthesis of Heterocyclic Scaffolds

The pyrazine nucleus of this compound can be integrated into larger, polycyclic heterocyclic systems. Its ability to undergo diverse chemical reactions makes it a valuable component in the construction of fused ring systems. These complex heterocyclic scaffolds are prevalent in natural products and medicinally important compounds.

For instance, substituents introduced by displacing the bromine atom can be designed to undergo subsequent intramolecular cyclization reactions. This strategy can lead to the formation of bicyclic and tricyclic systems containing the pyrazine ring, which are often associated with unique biological activities. The development of novel protease inhibitors, for example, has involved the synthesis of new heterocyclic scaffolds where bromo-substituted intermediates are key. nih.govrsc.org

Integration into Precursors for Advanced Materials Research

Beyond its traditional use in the synthesis of bioactive molecules, this compound and similar halogenated heterocyclic compounds are finding applications as precursors in materials science.

Chemical Building Block in Polymer Synthesis

The reactivity of the C-Br bond allows for the incorporation of the pyrazine unit into polymer backbones through various polymerization techniques. For example, palladium-catalyzed cross-coupling reactions can be adapted for step-growth polymerization, leading to conjugated polymers. The electron-deficient nature of the pyrazine ring can impart specific electronic and optical properties to the resulting materials, making them of interest for applications in organic electronics.

Components for Optoelectronic Material Precursors

The electronic characteristics of the pyrazine ring system make it an attractive component for materials used in optoelectronic devices. By functionalizing this compound through its reactive bromine handle, chemists can synthesize molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This ability to fine-tune the electronic properties is crucial for the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The use of heterocyclic building blocks is a common strategy in the development of materials for these advanced applications. bldpharm.com

Research Findings on Related Bromo-Pyrazine Reactions

Reaction TypeReagents & ConditionsProduct Type
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted pyrazine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N)Alkynyl-substituted pyrazine
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino-substituted pyrazine
Stille Coupling Organostannane, Pd catalystAlkyl/Aryl-substituted pyrazine
Nucleophilic Aromatic Substitution Nucleophile (e.g., RO⁻, RS⁻)Ether/Thioether-substituted pyrazine

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 5 Cyclobutoxypyrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 2-Bromo-5-cyclobutoxypyrazine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons on the pyrazine (B50134) ring and the cyclobutoxy group. The pyrazine ring protons, being in an electron-deficient aromatic system, would appear in the downfield region of the spectrum. Due to the electronegativity of the bromine and oxygen atoms, the chemical shifts of the pyrazine protons would be significantly affected. Specifically, the proton at the 3-position is anticipated to be a singlet, while the proton at the 6-position would also appear as a singlet.

The protons of the cyclobutoxy group would be observed in the upfield region. The methine proton attached to the oxygen atom would be the most downfield of this group, appearing as a quintet. The methylene (B1212753) protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature, appearing as multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field due to their aromaticity and the influence of the nitrogen atoms and halogen substituent. The carbon atom bonded to the bromine (C2) would be significantly deshielded. The carbon atoms of the cyclobutoxy group will appear at a higher field.

Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H38.2 - 8.4 (s)145 - 148
Pyrazine-H67.9 - 8.1 (s)135 - 138
Cyclobutoxy-CH4.8 - 5.0 (quintet)75 - 78
Cyclobutoxy-CH₂ (adjacent to CH)2.4 - 2.6 (m)30 - 33
Cyclobutoxy-CH₂ (beta to CH)1.8 - 2.0 (m)13 - 16
Pyrazine-C2 (C-Br)-138 - 142
Pyrazine-C5 (C-O)-155 - 158

Note: s = singlet, m = multiplet. Chemical shifts are predicted based on analogous structures and general principles of NMR spectroscopy.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling relationships between protons. For this compound, cross-peaks would be expected between the methine proton of the cyclobutoxy group and its adjacent methylene protons. Further correlations would be seen between the different methylene protons of the cyclobutyl ring, helping to unravel their complex splitting patterns.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HMQC or HSQC spectrum would definitively assign the carbon signals based on the known proton chemical shifts. For instance, the pyrazine proton signals would show correlations to their attached pyrazine carbon signals, and the cyclobutoxy proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. columbia.edu Key HMBC correlations for this compound would include:

The methine proton of the cyclobutoxy group showing a correlation to the C5 carbon of the pyrazine ring, confirming the ether linkage.

The pyrazine protons showing correlations to neighboring carbons within the ring, confirming their relative positions.

Protons on the cyclobutyl ring showing correlations to other carbons within the ring, confirming its cyclic structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₈H₉BrN₂O), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound:

Ion Calculated Exact Mass
[C₈H₉⁷⁹BrN₂O]⁺227.9953
[C₈H₉⁸¹BrN₂O]⁺229.9932

In mass spectrometry, molecular ions can undergo fragmentation, providing valuable structural information. wikipedia.org For this compound, several fragmentation pathways can be postulated:

Loss of the cyclobutyl group: A common fragmentation for ethers is the cleavage of the C-O bond, which would lead to the loss of a cyclobutyl radical (•C₄H₇) or cyclobutene (B1205218) (C₄H₆).

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment corresponding to the [M-Br]⁺ ion.

Ring fragmentation: The pyrazine ring itself could undergo fragmentation, although this is typically less favorable for aromatic systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrazine ring and the aliphatic cyclobutyl group. The C-O-C stretching of the ether linkage would also be a prominent feature. The C-N stretching vibrations of the pyrazine ring and the C-Br stretching would also be present, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The pyrazine ring breathing modes are often strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Aliphatic C-H Stretch2850 - 30002850 - 3000
C=N, C=C Stretch (Pyrazine)1400 - 16001400 - 1600
C-O-C Stretch1200 - 1250 (asymmetric)1000 - 1100 (symmetric)
C-Br Stretch500 - 600500 - 600

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. msu.edu The pyrazine ring in this compound is the primary chromophore. Substituted pyrazines typically exhibit π → π* and n → π* transitions. The presence of the bromine and cyclobutoxy substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine.

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent):

Transition Predicted λ_max (nm)
π → π270 - 290
n → π320 - 340

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, the solid-state architecture of related brominated pyrazine derivatives has been elucidated through single-crystal X-ray diffraction, offering valuable insights into the expected structural characteristics.

Analysis of compounds such as 2-bromopyrazine (B1269915) reveals that the pyrazine ring adopts a planar conformation. nih.gov The introduction of a bromine atom induces significant electronic and steric effects, influencing intermolecular interactions. In the crystal lattice of substituted pyrazines, molecules often arrange in patterns dictated by weak intermolecular forces, such as C—H⋯N hydrogen bonds and, notably, halogen bonding. nih.gov

For instance, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine shows a complex three-dimensional network stabilized by C—H⋯Br and Br⋯Br interactions. The Br⋯Br contact distances are observed to be around 3.5 Å, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bonding interaction. It is anticipated that the solid-state structure of this compound would exhibit similar characteristics. The planar pyrazine core would likely be a central feature, with the bromine and cyclobutoxy groups influencing the crystal packing. The bromine atom is expected to act as a halogen bond donor, interacting with the nitrogen atoms of adjacent pyrazine rings or other halogen bond acceptors, thereby directing the supramolecular assembly.

Table 1: Representative Crystallographic Data for a Related Pyrazine Derivative Data for 2-bromopyrazine provides a reference for expected bond lengths and angles.

ParameterValue
Crystal SystemOrthorhombic
Space GroupFmm2
C-Br Bond Length~1.90 Å
C-N Bond Length~1.33 Å
C-C Bond Length~1.38 Å

Note: The data presented is for the parent compound 2-bromopyrazine and serves as an illustrative example. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing complex mixtures containing its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) each provide unique advantages for separation and identification.

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of pyrazine derivatives. tut.ac.jp The separation is typically achieved based on the compound's hydrophobicity. For this compound, a standard C18 column would provide sufficient retention and resolution from potential impurities or related derivatives.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tut.ac.jp The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the basic nitrogen atoms in the pyrazine ring. sielc.comsielc.com Detection is typically performed using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region, generally around 270 nm. tut.ac.jp

Table 2: Typical HPLC Method Parameters for Analysis of Pyrazine Derivatives

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm tut.ac.jp
Mobile Phase A Water with 0.1% Formic Acid sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid sielc.com
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min sielc.com
Detection UV at 270 nm tut.ac.jp
Column Temperature 25 °C (Ambient) tut.ac.jp

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazine derivatives. researchgate.net It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace-level components.

For this compound, a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. researchgate.net The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of this compound is expected to show several characteristic features:

Molecular Ion (M+) Peak : A peak corresponding to the intact molecule's mass. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural abundance of the 79Br and 81Br isotopes. youtube.com

Alpha-Cleavage : Fragmentation tends to occur at the bond adjacent to the ether oxygen. Loss of the cyclobutyl group (C4H7) or cyclobutene (C4H6) is a likely fragmentation pathway. whitman.edu

Ring Fragmentation : The stable pyrazine ring may fragment, leading to smaller ions characteristic of the pyrazine core.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

m/z ValuePossible Fragment Identity
228/230Molecular Ion [M]+•
173/175[M - C4H7]+ (Loss of cyclobutyl radical)
172/174[M - C4H8]+• (Loss of cyclobutane)
145/147[Bromopyrazin-ol]+• fragment
79/81[Br]+

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry and is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. helixchrom.com For this compound, an LC-MS method would utilize similar chromatographic conditions as described for HPLC, but the mobile phase would need to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) instead of phosphoric acid). sielc.com

Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing heterocyclic compounds, as the pyrazine nitrogens can be readily protonated to form [M+H]+ ions. The mass spectrometer provides highly accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and any detected impurities or derivatives. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing structural information that aids in the definitive identification of unknown components in a mixture.

Predicted Collision Cross Section Analysis

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. Experimentally determined CCS values are highly valuable for compound identification, but in their absence, computational prediction tools can provide reliable estimates. oup.combruker.comacs.org

Using advanced machine learning algorithms trained on large databases of experimental data, the CCS values for various adducts of this compound can be predicted from its chemical structure (SMILES: BrC1=CN=C(OC2CCC2)C=N1). These predicted values can serve as a reference in future analytical studies, aiding in the confident annotation of this compound in complex samples.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts in Nitrogen Drift Gas

Adduct TypePredicted CCS (Ų)
[M+H]+149.2
[M+Na]+152.5
[M+K]+156.1

Note: CCS values were predicted using a computational model and are intended for reference purposes.

Due to a lack of available scientific literature specifically detailing the computational and theoretical studies of this compound, a comprehensive article on this subject cannot be generated at this time. Extensive searches for scholarly data on the quantum chemical calculations, reaction mechanism predictions, conformational analysis, spectroscopic property predictions, and molecular dynamics simulations of this specific compound did not yield any relevant research findings.

The scientific community has conducted computational studies, such as Density Functional Theory (DFT) analyses, on related but distinct molecules. For instance, research is available on the electronic structure and properties of other brominated heterocyclic compounds. nih.govnih.govnih.gov These studies often include molecular orbital analysis to understand the chemical reactivity and stability of the molecules .

Furthermore, theoretical predictions of reaction mechanisms and the calculation of energy barriers for reactions involving similar chemical structures have been subjects of scientific inquiry. Conformational analyses have also been performed on related brominated compounds to understand their three-dimensional structures and the interactions between different parts of the molecules. nih.gov However, these findings are not directly applicable to this compound.

While molecular dynamics simulations have been employed to study the dynamic behavior of various chemical and biological systems, no such studies have been published for this compound. mdpi.com

Without dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of this compound.

Computational and Theoretical Studies on 2 Bromo 5 Cyclobutoxypyrazine

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate relationship between the molecular structure of 2-bromo-5-cyclobutoxypyrazine and its chemical reactivity. The arrangement of its constituent atoms and the nature of its substituents—a bromine atom and a cyclobutoxy group attached to the pyrazine (B50134) ring—dictate the electron distribution within the molecule, which in turn governs its reactivity towards electrophiles and nucleophiles.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further modulated by the attached functional groups. The bromine atom at the 2-position acts as an electron-withdrawing group through its inductive effect, further decreasing the electron density of the pyrazine ring. Conversely, the cyclobutoxy group at the 5-position is an electron-donating group due to the resonance effect of the oxygen atom, which can donate a lone pair of electrons to the aromatic system. This push-pull electronic configuration creates a unique reactivity profile for the molecule.

Computational models can predict several key parameters that offer insights into the structure-reactivity relationship of this compound. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential map, and Mulliken charge distribution.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial for predicting chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. For this compound, the electron-donating cyclobutoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack than unsubstituted pyrazine. The electron-withdrawing bromine atom and the pyrazine ring itself will lower the energy of the LUMO, rendering the molecule more susceptible to nucleophilic attack. The spatial distribution of these orbitals, which can be visualized using computational software, would indicate the likely sites of such attacks.

Electrostatic Potential Map

An electrostatic potential map provides a visual representation of the charge distribution within a molecule. For this compound, this map would likely show regions of negative potential (electron-rich) around the nitrogen atoms and the oxygen of the cyclobutoxy group, and regions of positive potential (electron-poor) on the hydrogen atoms and the carbon atoms of the pyrazine ring, particularly those adjacent to the electron-withdrawing bromine atom. This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.

Mulliken Charge Distribution

A Mulliken population analysis calculates the partial charge on each atom in the molecule. This provides a quantitative measure of the electron distribution. In this compound, the nitrogen atoms and the oxygen atom are expected to have negative Mulliken charges, while the carbon atom attached to the bromine is likely to have a significant positive charge, making it a potential site for nucleophilic attack. The bromine atom itself will also carry a partial negative charge.

While specific data from computational studies on this compound is not available, the table below provides a hypothetical representation of the kind of data that would be generated from such a study, based on known effects of similar substituents on aromatic rings.

ParameterPredicted Value/ObservationImplication for Reactivity
HOMO Energy Relatively high (compared to unsubstituted pyrazine)Increased reactivity towards electrophiles. The cyclobutoxy group enhances the molecule's ability to donate electrons.
LUMO Energy Relatively lowIncreased reactivity towards nucleophiles. The bromine atom and the pyrazine ring make the molecule a good electron acceptor.
HOMO-LUMO Gap ModerateIndicates a balance between kinetic stability and chemical reactivity.
Electrostatic Potential Negative potential around N and O atoms; Positive potential on ring C-H and C-Br.Guides intermolecular interactions and preferred sites of non-covalent bonding. The nitrogen and oxygen atoms are likely sites for hydrogen bonding.
Mulliken Charges C-Br carbon is significantly positive; N and O atoms are negative.The carbon atom attached to the bromine is a primary target for nucleophilic substitution reactions.

Future Research Directions and Perspectives

Exploration of Unconventional Reaction Pathways for Pyrazine (B50134) Functionalization

The functionalization of the pyrazine ring is a key area of research for accessing novel molecular architectures. tandfonline.comresearchgate.net For 2-Bromo-5-cyclobutoxypyrazine, the presence of a bromine atom typically directs synthetic chemists towards traditional cross-coupling reactions. However, future research could focus on more unconventional C-H functionalization methods to modify the pyrazine core at other positions. Techniques such as photoredox catalysis could enable the introduction of various functional groups through radical intermediates, offering alternative pathways to novel derivatives. acs.orgacs.orgnih.gov The development of such methods would provide more efficient and regioselective access to a wider range of pyrazine-based compounds.

Development of Greener and More Sustainable Synthetic Protocols

Modern synthetic chemistry is increasingly focused on the development of environmentally benign and sustainable processes. tandfonline.com Future research on this compound and its derivatives could prioritize the adoption of greener synthetic protocols.

Biocatalysis: The use of enzymes in synthesis offers a high degree of selectivity and mild reaction conditions. nih.gov Enzymatic approaches could be explored for the synthesis and modification of pyrazine derivatives, potentially reducing the reliance on hazardous reagents and solvents. nih.govrsc.org

Continuous Flow Synthesis: This technology offers enhanced safety, efficiency, and scalability compared to traditional batch processes. mit.edumit.edursc.org The synthesis of halogenated pyrazines and their subsequent reactions could be adapted to continuous flow systems, allowing for better control over reaction parameters and facilitating safer handling of reactive intermediates. rsc.orgmit.edumit.edu

Interactive Table: Comparison of Synthetic Methodologies

Methodology Advantages Potential Application for this compound
Traditional Batch Synthesis Well-established, versatile Standard cross-coupling reactions at the bromine position.
Biocatalysis High selectivity, mild conditions, reduced waste Enantioselective modifications or synthesis of precursors.
Continuous Flow Synthesis Enhanced safety, scalability, and control Safer handling of hazardous reagents and improved reaction efficiency for derivatization.

| Photoredox Catalysis | Novel reactivity, mild conditions | C-H functionalization at other positions on the pyrazine ring. |

Design and Synthesis of Analogues with Tuned Reactivity Profiles

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science. By synthesizing analogues of this compound, researchers can investigate structure-activity relationships (SAR). For instance, replacing the cyclobutoxy group with other alkoxy or cyclic ether moieties could modulate the compound's electronic properties and steric profile. Similarly, substituting the bromine atom with other halogens or functional groups would alter its reactivity in cross-coupling reactions, allowing for a broader range of accessible derivatives. Such studies would be invaluable in designing new molecules with tailored properties for specific applications.

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. As a chemical building block, this compound is well-suited for integration into these platforms. Automated synthesizers could be programmed to perform a variety of coupling reactions with this substrate, rapidly generating libraries of novel pyrazine derivatives. nih.gov HTE techniques would then allow for the efficient screening of these libraries for desired biological activities or material properties, significantly accelerating the pace of discovery.

Expanding its Role as a Chemical Building Block in Emerging Fields

The unique electronic properties of the pyrazine ring make it an attractive component in the design of functional materials. rsc.orgmdpi.com Future research could explore the incorporation of this compound into:

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis. bohrium.comacs.orgresearchgate.netchinesechemsoc.orgacs.org The pyrazine moiety can be integrated into the framework structure, and the bromo- and cyclobutoxy- substituents of the title compound could be used to tune the properties of the resulting material.

Organic Electronics: Pyrazine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. rsc.orgmdpi.comscispace.com The electron-deficient nature of the pyrazine ring can be advantageous in these applications. This compound could serve as a precursor to more complex conjugated molecules for this purpose.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-cyclobutoxypyrazine, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrazine ring. Cyclobutanol derivatives (e.g., cyclobutyl tosylate) can react with 2,5-dibromopyrazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes:
  • Temperature control : Elevated temperatures (>100°C) may lead to cyclobutyl ring strain-induced decomposition.
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for cyclobutyl protons (δ 1.6–2.4 ppm, multiplet) and pyrazine protons (δ 8.2–8.5 ppm, singlet). The absence of residual starting material (e.g., 2,5-dibromopyrazine) confirms purity .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 257.0 (calculated for C₈H₈BrN₂O). Fragmentation patterns (e.g., loss of Br or cyclobutoxy group) validate connectivity .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyclobutoxy group.
  • Decomposition monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like 5-hydroxypyrazine .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom activates the pyrazine ring for palladium-catalyzed couplings. Key considerations:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 60–80°C achieves >80% yield.
  • Regioselectivity : Coupling occurs selectively at the 2-bromo position due to lower steric hindrance compared to the 5-cyclobutoxy site.
  • Substrate scope : Arylboronic acids with electron-donating groups (e.g., -OMe) enhance reaction rates .

Q. What computational methods (DFT, molecular docking) predict the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to map electrostatic potential surfaces. The bromine atom creates a partial positive charge at the 5-position, directing electrophiles (e.g., NO₂⁺) to the 3-position .
  • Docking studies : For bioactive derivatives, AutoDock Vina predicts binding affinity to target proteins (e.g., kinase inhibitors) by analyzing cyclobutoxy group interactions in hydrophobic pockets .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

  • Methodological Answer :
  • Phase-solubility analysis : Measure solubility in DMSO, EtOAc, and hexane via UV-Vis spectroscopy (λmax ~270 nm).
  • Contradiction resolution : Discrepancies often arise from polymorphic forms. Recrystallize from ethanol/water (9:1) to isolate the thermodynamically stable polymorph .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°C>90% yield below 110°C
BaseK₂CO₃Minimizes side reactions
SolventDMFEnhances nucleophilicity

Q. Table 2. Spectral Data Comparison

TechniqueExpected Signal/ValueDeviation Indicates
¹³C NMRδ 160 ppm (pyrazine C-Br)Impurities or degradation
IR680 cm⁻¹ (C-Br stretch)Confirms bromine retention

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